(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol
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Overview
Description
(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-C]pyridine core with a trityl group attached to the nitrogen atom and a methanol group attached to the carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol typically involves the following steps:
Formation of the Pyrazolo[3,4-C]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and pyridine derivatives. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Trityl Group: The trityl group can be introduced through a nucleophilic substitution reaction using trityl chloride and a suitable base such as triethylamine.
Attachment of the Methanol Group: The methanol group can be introduced through a reduction reaction using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazolo[3,4-C]pyridine core can be reduced to form dihydropyrazolo[3,4-C]pyridine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydropyrazolo[3,4-C]pyridine derivatives.
Substitution: Various substituted pyrazolo[3,4-C]pyridine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as a biological probe to study enzyme activities and protein interactions.
Medicine: It shows promise as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group can enhance the compound’s binding affinity to these targets, while the pyrazolo[3,4-C]pyridine core can modulate their activity. The methanol group can also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom and the attached functional groups.
1H-Pyrazolo[4,3-c]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the pyridine ring.
Uniqueness
(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol is unique due to the presence of the trityl group, which can enhance its binding affinity and selectivity for specific molecular targets. Additionally, the methanol group provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H21N3O |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
(1-tritylpyrazolo[3,4-c]pyridin-3-yl)methanol |
InChI |
InChI=1S/C26H21N3O/c30-19-24-23-16-17-27-18-25(23)29(28-24)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18,30H,19H2 |
InChI Key |
KZLAKZQNYBBZTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=CN=C5)C(=N4)CO |
Origin of Product |
United States |
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